molecular formula C9H12N2O5S B089742 Sulocarbilate CAS No. 121-64-2

Sulocarbilate

Katalognummer B089742
CAS-Nummer: 121-64-2
Molekulargewicht: 260.27 g/mol
InChI-Schlüssel: UHXMTGXWCGEIQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sulocarbilate is a chemical compound that belongs to the family of carboxylates. It has been studied extensively for its potential applications in the field of medicine and pharmaceuticals. Sulocarbilate is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been well documented. In

Wirkmechanismus

The mechanism of action of sulocarbilate is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain. Sulocarbilate has been shown to increase the levels of GABA, a neurotransmitter that is involved in the regulation of anxiety and seizures. It has also been shown to decrease the levels of glutamate, a neurotransmitter that is involved in the regulation of memory and learning.

Biochemische Und Physiologische Effekte

Sulocarbilate has been shown to have a number of biochemical and physiological effects. It has been shown to decrease blood pressure, reduce inflammation, and improve cognitive function. Sulocarbilate has also been shown to have antioxidant properties, which may help to protect against oxidative stress and damage.

Vorteile Und Einschränkungen Für Laborexperimente

Sulocarbilate has a number of advantages and limitations for use in lab experiments. One advantage is that it has been well studied and its mechanisms of action are well understood. This makes it a valuable tool for researchers studying neurodegenerative disorders and other conditions. However, one limitation is that sulocarbilate is not widely available and can be expensive to synthesize.

Zukünftige Richtungen

There are a number of future directions for research on sulocarbilate. One area of interest is its potential use in the treatment of neurodegenerative disorders. Researchers are also interested in studying the long-term effects of sulocarbilate on cognitive function and memory. Another area of interest is the development of more efficient and cost-effective synthesis methods for sulocarbilate. Finally, researchers are interested in exploring the potential uses of sulocarbilate in other fields, such as agriculture and environmental science.
Conclusion:
Sulocarbilate is a chemical compound that has been studied extensively for its potential applications in the field of medicine and pharmaceuticals. Its synthesis method, mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been well documented. Sulocarbilate has a number of potential applications, including the treatment of neurodegenerative disorders and the improvement of cognitive function. Further research is needed to fully understand the potential uses of sulocarbilate and to develop more efficient and cost-effective synthesis methods.

Wissenschaftliche Forschungsanwendungen

Sulocarbilate has been studied extensively for its potential applications in the field of medicine and pharmaceuticals. It has been shown to have anticonvulsant, antihypertensive, and anti-inflammatory properties. Sulocarbilate has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Eigenschaften

IUPAC Name

2-hydroxyethyl N-(4-sulfamoylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5S/c10-17(14,15)8-3-1-7(2-4-8)11-9(13)16-6-5-12/h1-4,12H,5-6H2,(H,11,13)(H2,10,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXMTGXWCGEIQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)OCCO)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40153100
Record name Sulocarbilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulocarbilate

CAS RN

121-64-2
Record name Carbamic acid, N-[4-(aminosulfonyl)phenyl]-, 2-hydroxyethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulocarbilate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulocarbilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULOCARBILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VZ26183XG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Sulocarbilate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Sulocarbilate
Reactant of Route 3
Reactant of Route 3
Sulocarbilate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Sulocarbilate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Sulocarbilate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Sulocarbilate

Citations

For This Compound
15
Citations
MM Henry, P Lee - American Journal of Ophthalmology, 1959 - Elsevier
… Clinically, it has been reported that sulocarbilate has more … of sulocarbilate orally every 12 hours for three days. Then if … of sulocarbilate orally every eight hours for three days. All …
Number of citations: 8 www.sciencedirect.com
R JB, B AC - Texas State Journal of Medicine, 1958 - europepmc.org
Observations on sulocarbilate as an orally active carbonic anhydrase inhibitor diuretic agent. - Abstract - Europe PMC … Observations on sulocarbilate as an orally active carbonic …
Number of citations: 3 europepmc.org
I Hirshleifer - The American Journal of Cardiology, 1959 - Elsevier
… combining the triazine Wl 191-2 with the carbonic anhydrase inhibitor, sulocarbilate, was … 50 mg of Wl 191-2 and 500 mg of sulocarbilate, formerly identified as IV-1 548.5 The findings …
Number of citations: 4 www.sciencedirect.com
KH Beyer Jr - Annual Review of Medicine, 1960 - annualreviews.org
… Both MilIer & Ford (78) and Hirshleifer (77) have reported th;lt a combination of amanozine and a carbonic anhydrase inhibitor, sulocarbilate (p-suHamyl-2-hydroxy ethylcarbanilate) , …
Number of citations: 12 www.annualreviews.org
B Mann - Diseases of the Chest, 1963 - journal.chestnet.org
Method Before the commencement of the trial, each patient had FEV 1 second and vital capacity of the lung taken on five occasions each at intervals of three minutes, the highest levels …
Number of citations: 2 journal.chestnet.org
M Slabaugh - Havener's Ocular Pharmacology, 2022 - books.google.com
The carbonic anhydrase inhibitors (CAI) are effective topical agents as well as the only systemic agents used in the long-term treatment of patients with glaucoma (Table 9-1). They are …
Number of citations: 0 books.google.com
A de ROETTH - AMA Archives of Ophthalmology, 1959 - jamanetwork.com
Spring of 1959. Since pharmacology is one of the basic sciences of medicine and is closely allied to physiology, biochemistry, and clinical therapy, it is often difficult to differentiate …
Number of citations: 5 jamanetwork.com
L AE, H Brown - The Journal of Laboratory and Clinical Medicine, 1954 - europepmc.org
… Observations on sulocarbilate as an orally active carbonic anhydrase inhibitor diuretic agent. …
Number of citations: 9 europepmc.org
P BERNARD - Bulletin des Societes D'ophtalmologie de France, 1960 - europepmc.org
… Clinical comparison of dichlorphenamide, chlorothiazide and sulocarbilate with acetazolamide in control of glaucoma. …
Number of citations: 2 europepmc.org
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.